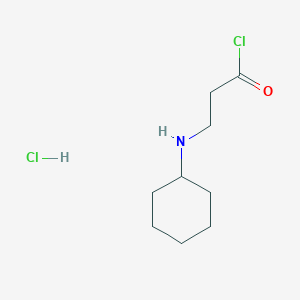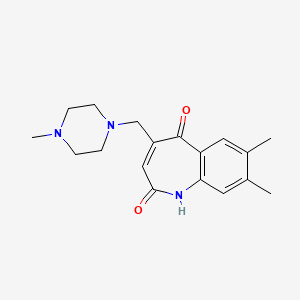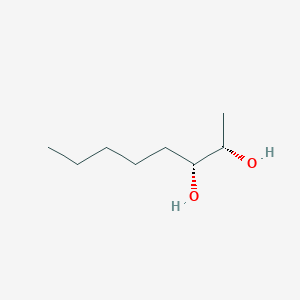
Sodio(ethyl)(4-((4-(ethylamino)phenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(3-sulphonatobenzyl)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 49 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the base structure: This involves the reaction of 4-(ethylamino)phenyl and 4-(ethyl(3-sulphonatobenzyl)amino)phenyl under controlled conditions to form the core structure.
Cyclization: The intermediate compounds undergo cyclization to form the cyclohexa-2,5-dien-1-ylidene structure.
Final assembly:
Industrial Production Methods
Industrial production of Acid Violet 49 typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Acid Violet 49 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of Acid Violet 49, affecting its color and properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Acid Violet 49 has a wide range of scientific research applications, including:
Chemistry: It is used as a dye in analytical chemistry for staining and visualization purposes.
Biology: The compound is employed in biological research for staining tissues and cells, aiding in microscopic analysis.
Medicine: Acid Violet 49 is used in medical diagnostics for staining biological samples, helping in the identification of specific structures.
Mécanisme D'action
The mechanism of action of Acid Violet 49 involves its interaction with specific molecular targets. The compound binds to certain proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Violet 17: Similar in structure but with different functional groups, leading to variations in color and properties.
Acid Blue 9: Another synthetic dye with a similar core structure but different substituents, affecting its applications and behavior.
Uniqueness
Acid Violet 49 is unique due to its specific combination of functional groups and its ability to form stable complexes with various molecular targets. This makes it particularly useful in applications requiring precise staining and visualization .
Propriétés
Numéro CAS |
67828-27-7 |
|---|---|
Formule moléculaire |
C39H40N3NaO6S2 |
Poids moléculaire |
733.9 g/mol |
Nom IUPAC |
sodium;2-[4-(ethylamino)phenyl]-5-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H41N3O6S2.Na/c1-4-40-34-17-15-33(16-18-34)38-23-14-32(26-39(38)50(46,47)48)28-42(6-3)36-21-12-30(13-22-36)24-29-10-19-35(20-11-29)41(5-2)27-31-8-7-9-37(25-31)49(43,44)45;/h7-26,40H,4-6,27-28H2,1-3H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
Clé InChI |
QEWJMCDXPTUEBT-UHFFFAOYSA-M |
SMILES canonique |
CCNC1=CC=C(C=C1)C2=C(C=C(C=C2)CN(CC)C3=CC=C(C=C3)C=C4C=CC(=[N+](CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C=C4)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


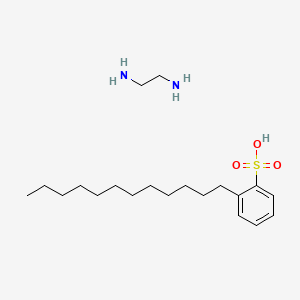

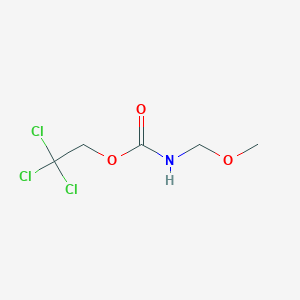
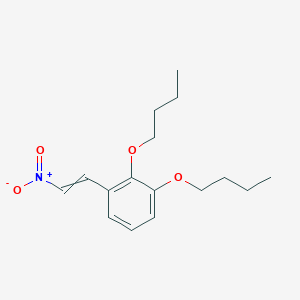
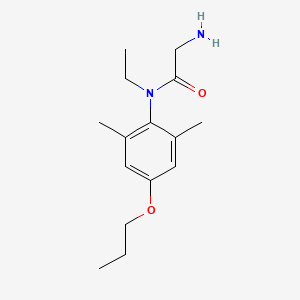


![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
